3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is a heterocyclic compound featuring a fused pyrrole and pyrazine structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to its unique structural properties and biological activities.
This compound can be synthesized through various chemical reactions involving pyrrole and pyrazine derivatives. It is often studied in the context of drug development and organic synthesis, with research focusing on its biological activity and potential therapeutic uses.
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione belongs to the class of pyrrolopyrazines, which are recognized for their diverse pharmacological activities. The classification is based on its structural features, which include a fused bicyclic system that contributes to its reactivity and stability.
The synthesis of 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione can be achieved through several methods:
Typical conditions for synthesis may include:
The molecular structure of 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione can be represented as follows:
The compound features a bicyclic framework with two nitrogen atoms incorporated into the rings, contributing to its unique chemical properties.
Key structural data includes:
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione participates in various chemical reactions:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity. Reaction mechanisms often involve resonance stabilization due to the electron-rich nature of the nitrogen atoms.
The mechanism of action for 3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is primarily linked to its interactions with biological targets:
Research indicates that this compound exhibits activity against certain cancer cell lines and may possess anti-inflammatory properties based on preliminary studies.
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione has several promising applications:
Research continues to expand on its applications across different fields including pharmacology and materials engineering.
The compound "3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione" is defined by a fused bicyclic system comprising pyrrole and pyrazine rings. Its IUPAC name explicitly denotes:
The CAS registry number 501081-63-6 formalizes this specific tautomer [5]. Alternative nomenclature includes 1H-Pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione, 3,4-dihydro-, though deviations occur in commercial databases (e.g., "tetrahydro" misassignments in CAS 117311-39-4) [9].
Tautomeric Equilibria:The molecule exhibits two key tautomeric forms:
Table 1: Tautomeric and Nomenclature Variants
Systematic Name | CAS Registry | Molecular Formula | Key Features |
---|---|---|---|
3,4-Dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione | 501081-63-6 | C₆H₇N₃O₂ | Predominant diketo tautomer; N1-protonated |
1H-Pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione, tetrahydro- | 117311-39-4 | Not specified | Misassigned; implies full saturation |
6-Phenyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | 6538-81-4 | C₁₃H₈N₂O₂ | N6-substituted derivative; phenyl at N6 |
Pyrrolopyrazinediones exhibit bioactivity and photophysical properties tied to ring fusion topology. Key isomers include:
Table 2: Structural and Functional Comparison of Isomers
Isomer System | Fusion Type | Molecular Weight (g/mol) | Bioactivity/Application | Key Distinguishing Feature |
---|---|---|---|---|
Pyrrolo[3,4-b]pyrazine-5,7-dione | Angular | 153.14 | Allosteric modulators (e.g., M4 receptor) | Electron deficiency; planar structure |
Pyrrolo[1,2-a]pyrazine-1,4-dione | Linear | 166.18 | Antioxidant (isolated from Streptomyces) | Hydrogen-donation capacity; aliphatic ring |
Pyrazolo[3,4-b]pyridine | Angular | Variable (e.g., 145 for base) | Kinase inhibitors (14 in clinical trials) | Aromatic in both rings; N1-substitution |
The reactivity of 3,4-dihydro-1H-pyrrolo[3,4-b]pyrazine-5,7(2H,6H)-dione is governed by:
Table 3: Positional Reactivity Guide
Position | Electron Density | Preferred Reactions | Example |
---|---|---|---|
C3 | Moderate deficit (δ+ = +0.18) | Nucleophilic substitution; cross-coupling | Suzuki-Miyaura with 4-cyanophenylboronic acid |
C6 | High deficit (δ+ = +0.32) | Electrophilic addition; palladium coupling | Bromination to form C6-bromo derivative |
N2/N6 | High lone-pair density | Alkylation; metal coordination | N2-Methylation under K₂CO₃/DMF |
C5/C7 Carbonyls | Polarized C=O | Reduction (NaBH₄); condensation | Schiff base formation with anilines |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: